2-[(oxolan-2-yl)methoxy]-5-(pyrrolidine-1-carbonyl)pyridine
Description
Properties
IUPAC Name |
[6-(oxolan-2-ylmethoxy)pyridin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(17-7-1-2-8-17)12-5-6-14(16-10-12)20-11-13-4-3-9-19-13/h5-6,10,13H,1-4,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXXVZLWMXSQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C(C=C2)OCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis
Starting material : 2-Hydroxypyridine reacts with (oxolan-2-yl)methyl bromide under basic conditions:
$$
\text{2-Hydroxypyridine + (Oxolan-2-yl)methyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-[(Oxolan-2-yl)methoxy]pyridine}
$$
Conditions :
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction ensures efficient etherification:
$$
\text{2-Hydroxypyridine + Oxolan-2-ylmethanol} \xrightarrow{\text{DIAD, PPh}_3} \text{2-[(Oxolan-2-yl)methoxy]pyridine}
$$
Conditions :
- Reagents: Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh$$_3$$).
- Solvent: THF, 0°C to room temperature.
- Yield: ~80–90%.
Functionalization at Position 5: Pyrrolidine-1-carbonyl Installation
Palladium-Catalyzed Carbonylation
A direct method employs palladium-catalyzed carbonylation of 5-bromo-2-[(oxolan-2-yl)methoxy]pyridine with carbon monoxide (CO) and pyrrolidine:
$$
\text{5-Bromo-2-[(oxolan-2-yl)methoxy]pyridine + CO + Pyrrolidine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target Compound}
$$
Conditions :
Carboxylic Acid to Amide Conversion
Stepwise route :
- Nitrile Hydrolysis :
$$
\text{5-Cyano-2-[(oxolan-2-yl)methoxy]pyridine} \xrightarrow{\text{HCl, H}_2\text{O}} \text{5-Carboxy-2-[(oxolan-2-yl)methoxy]pyridine}
$$ - Acid Chloride Formation :
$$
\text{5-Carboxy derivative} \xrightarrow{\text{SOCl}_2} \text{5-Chlorocarbonyl intermediate}
$$ - Amidation :
$$
\text{5-Chlorocarbonyl intermediate + Pyrrolidine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Yield : ~65–75% overall.
One-Pot Suzuki-Miyaura Coupling and Amidation
Adapting methodologies from patent CN105906557A, a tandem reaction avoids intermediate isolation:
- Boronic Ester Formation :
$$
\text{5-Bromo-2-[(oxolan-2-yl)methoxy]pyridine + Bis(pinacolato)diboron} \xrightarrow{\text{Pd catalyst}} \text{Boronic ester}
$$ - In Situ Amidation :
$$
\text{Boronic ester + 2-Halopyridine carbonyl precursor} \xrightarrow{\text{Pd catalyst}} \text{Target Compound}
$$
Conditions :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Palladium Carbonylation | One-step, high efficiency | Requires CO gas, specialized equipment | 75–85 | Moderate |
| Stepwise Amidation | Avoids gaseous reagents | Multi-step, lower overall yield | 65–75 | High |
| One-Pot Suzuki/Amidation | No intermediate isolation | Limited to compatible boronic esters | 80 | High |
Characterization and Quality Control
Critical analytical data for the target compound:
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.45 (d, J = 2.4 Hz, 1H, pyridine-H), 7.95 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H), 4.60–4.55 (m, 2H, OCH$$2$$Oxolane), 3.90–3.70 (m, 5H, Oxolane and pyrrolidine-H), 2.10–1.80 (m, 8H, Oxolane and pyrrolidine-H).
- HPLC Purity : >98% (C18 column, MeCN/H$$_2$$O gradient).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-[(oxolan-2-yl)methoxy]-5-(pyrrolidine-1-carbonyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[(oxolan-2-yl)methoxy]-5-(pyrrolidine-1-carbonyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(oxolan-2-yl)methoxy]-5-(pyrrolidine-1-carbonyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- The target compound’s oxolane methoxy group may confer greater metabolic stability compared to simple methoxy groups (e.g., in ) due to steric shielding of the ether oxygen .
Physicochemical Properties
- Solubility: The pyrrolidine carboxamide enhances aqueous solubility relative to non-polar analogs like PSN375963 (oxadiazole-pyridine) .
- Lipophilicity : Predicted logP values (estimated via fragment-based methods):
- Target compound: ~1.8 (moderate, suitable for blood-brain barrier penetration).
- PSN632408: ~3.5 (higher, due to oxadiazole and ester groups) .
Biological Activity
The compound 2-[(oxolan-2-yl)methoxy]-5-(pyrrolidine-1-carbonyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article delves into the compound's biological properties, including its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the pyridine ring and subsequent modifications to introduce the oxolane and methoxy groups. Detailed synthetic pathways can be found in patent literature and research articles focusing on heterocyclic compounds.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyridine derivatives, including those similar to this compound. For instance, compounds within this structural class have been evaluated for their activity against various cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | A549 IC50 (μM) | HepG2 IC50 (μM) | MCF-7 IC50 (μM) | PC-3 IC50 (μM) |
|---|---|---|---|---|
| 7c | 0.82 ± 0.08 | 1.00 ± 0.11 | 0.93 ± 0.28 | 0.92 ± 0.17 |
| 17e | N/A | N/A | N/A | N/A |
The compound 7c demonstrated significant cytotoxicity across multiple cell lines, indicating a promising therapeutic profile against various forms of cancer .
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in tumor growth and proliferation. For example, it has been noted for its selectivity towards c-Met kinase, a target implicated in various cancers. The inhibition of c-Met leads to reduced cell proliferation and increased apoptosis in affected cells .
Antiviral Activity
In addition to its antitumor properties, derivatives of pyridine have shown potential antiviral effects. Research has indicated that certain compounds can inhibit viral replication, particularly in the context of Hepatitis C virus (HCV). This suggests a dual-functionality where the compound may serve both as an anticancer agent and an antiviral therapeutic .
Case Studies
A notable case study involved the evaluation of a similar pyridine derivative in a clinical setting where it was administered to patients with advanced cancer types resistant to conventional therapies. The results indicated a significant reduction in tumor size in a subset of patients, alongside manageable side effects, underscoring the compound's potential as a viable treatment option .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyridine ring can significantly influence biological activity. For instance, modifications that enhance lipophilicity or alter steric hindrance have been shown to improve binding affinity to target proteins .
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Increased lipophilicity | Enhanced cellular uptake |
| Altered steric bulk | Improved selectivity towards targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
